

mobocertinib binding affinity to EGFR exon 20 insertion mutants

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Compound of Interest				
Compound Name:	Mobocertinib			
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An In-depth Technical Guide to the Binding Affinity of **Mobocertinib** to EGFR Exon 20 Insertion Mutants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epidermal growth factor receptor (EGFR) exon 20 insertion mutations (EGFRex20ins) represent a distinct subset of non-small cell lung cancer (NSCLC) that has historically been challenging to treat with conventional EGFR tyrosine kinase inhibitors (TKIs).[1][2][3][4] **Mobocertinib** (formerly TAK-788) is a first-in-class, oral, irreversible TKI specifically designed to target these mutations.[2][5][6] This technical guide provides a comprehensive overview of **mobocertinib**'s binding affinity to EGFR exon 20 insertion mutants, detailing the quantitative data, experimental methodologies, and relevant signaling pathways.

Mechanism of Action

Mobocertinib was developed through structure-based design to selectively and irreversibly bind to EGFR with exon 20 insertion mutations.[7][8][9] It forms a covalent bond with the cysteine 797 residue in the ATP-binding pocket of the EGFR kinase domain.[7][10][11] This irreversible binding leads to sustained inhibition of EGFR kinase activity.[12] The design of **mobocertinib** allows it to occupy a unique binding pocket created by the conformational changes induced by exon 20 insertion mutations, which is not effectively targeted by other TKIs



like osimertinib.[13][14] This structural feature provides **mobocertinib** with increased potency and selectivity for EGFRex20ins mutants over wild-type (WT) EGFR.[13][15]

Quantitative Binding Affinity Data

The binding affinity and inhibitory activity of **mobocertinib** against various EGFR exon 20 insertion mutants have been characterized using multiple preclinical models. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

Table 1: In Vitro Inhibitory Activity (IC50) of Mobocertinib

Bal	Cel	IS

EGFR Mutant	IC50 (nM)	Fold Selectivity vs. WT
Exon 20 Insertions		
A767_V769dupASV	11	3.1x
D770_N771insSVD	4.3 - 22.5	1.5 - 8.0x
H773_V774insH	4.3 - 22.5	1.5 - 8.0x
N771_H772insH	-	-
A763_Y764insFQEA	4.3 - 22.5	1.5 - 8.0x
D770_N771insNPG	4.3 - 22.5	1.5 - 8.0x
Common Activating Mutations		
Exon 19 Deletion (del19)	2.7	12.8x
L858R	3.3	10.5x
Resistance Mutation		
L858R + T790M (LT)	9.8	3.5x
del19 + T790M + C797S (LTC)	>10,000	Resistant
Wild-Type		
Wild-Type (WT) EGFR	34.5	1x



Data compiled from multiple sources.[7][9][10][11][16][17] The range for some exon 20 insertion mutations reflects data reported across different specific insertion variants.

Table 2: Biophysical Binding Affinity (Kd) from Surface

Plasmon Resonance (SPR)

EGFR Variant	Mobocertinib Kd (nM)	Osimertinib Kd (nM)	Afatinib Kd (nM)
EGFRex20ins NPG (C797S mutant)	Similar to Afatinib	Lower than Mobocertinib	Similar to Mobocertinib
Wild-Type (WT) EGFR	Similar to Osimertinib	Similar to Mobocertinib	Higher than Mobocertinib

This table provides a qualitative comparison of binding affinities as reported in the literature.[11] [15][18]

Experimental Protocols Ba/F3 Cell Viability Assay

This assay is used to determine the concentration of an inhibitor required to prevent the proliferation of cells that are dependent on the expression of a specific mutant EGFR for their survival.

Methodology:

- Cell Line Generation: The murine pro-B cell line, Ba/F3, which is dependent on IL-3 for survival, is transduced with a lentiviral vector expressing a specific human EGFR exon 20 insertion mutant.
- Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin).
- IL-3 Deprivation: Cells are then grown in a medium lacking IL-3 to ensure their proliferation is solely dependent on the activity of the transduced mutant EGFR.
- Assay Plating: The engineered Ba/F3 cells are plated in 96-well plates at a density of approximately 5,000 cells per well.



- Compound Treatment: Cells are treated with a serial dilution of mobocertinib or other EGFR inhibitors.
- Incubation: The plates are incubated for 3 days at 37°C.
- Viability Measurement: Cell viability is measured using a luminescent assay such as the CellTiter-Glo® assay, which quantifies ATP levels as an indicator of metabolically active cells.
- Data Analysis: Dose-response curves are generated, and the IC50 values are calculated.[16]

Western Blotting for EGFR Phosphorylation

This technique is used to assess the ability of **mobocertinib** to inhibit the autophosphorylation of EGFR, a critical step in its activation and downstream signaling.

Methodology:

- Cell Culture and Treatment: NSCLC cell lines harboring EGFR exon 20 insertion mutations (e.g., patient-derived cell lines) or the engineered Ba/F3 cells are cultured. The cells are then treated with varying concentrations of **mobocertinib** for a specified period (e.g., 8 hours).
- Cell Lysis: After treatment, the cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
- Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay.
- SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting:
 - The membrane is blocked to prevent non-specific antibody binding.



- The membrane is incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR) at a particular site (e.g., Tyr1068).
- The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
- Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized.
- Loading Control: The membrane is often stripped and re-probed with antibodies for total EGFR and a housekeeping protein (e.g., β-actin) to ensure equal protein loading across lanes.[7]

Surface Plasmon Resonance (SPR)

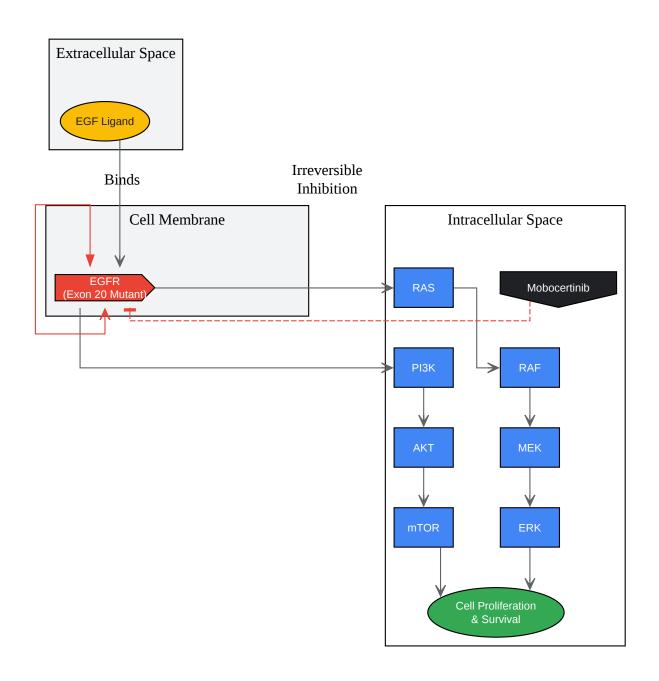
SPR is a biophysical technique used to measure the binding kinetics and affinity of a drug to its target protein in real-time.

Methodology:

- Protein Immobilization: The target protein, in this case, a mutant version of the EGFR kinase domain (e.g., EGFRex20ins NPG with a C797S mutation to study reversible binding), is immobilized on a sensor chip.
- Analyte Injection: A solution containing mobocertinib (the analyte) is flowed over the sensor chip surface.
- Binding Measurement: The binding of mobocertinib to the immobilized EGFR protein
 causes a change in the refractive index at the sensor surface, which is detected as a change
 in the SPR signal.
- Kinetic Analysis: The association rate (on-rate) and dissociation rate (off-rate) of the binding are measured from the sensorgram (a plot of SPR signal versus time).
- Affinity Calculation: The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated from the ratio of the off-rate to the on-rate.[11][15][18]



Visualizations Signaling Pathway

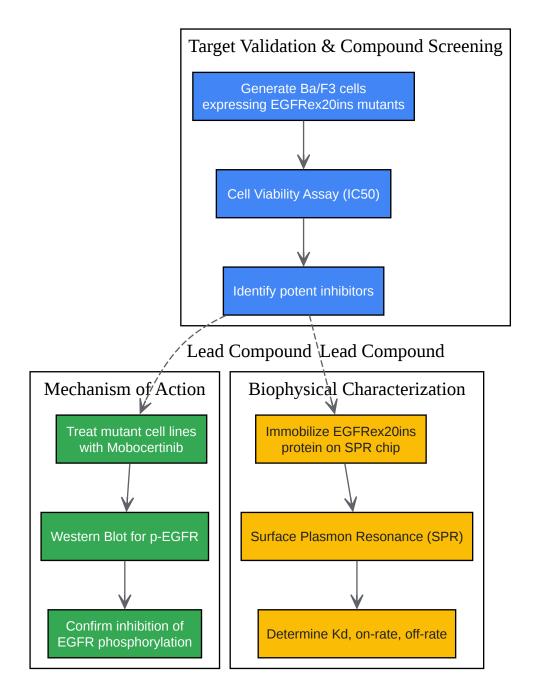


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Caption: EGFR signaling pathway with exon 20 insertion mutation and **mobocertinib** inhibition.

Experimental Workflow



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Caption: Workflow for determining **mobocertinib**'s binding affinity and mechanism of action.



Conclusion

Mobocertinib demonstrates potent and selective inhibitory activity against a range of EGFR exon 20 insertion mutations, which is attributed to its unique, irreversible binding mechanism. The preclinical data, generated through a variety of in vitro assays, robustly support its mechanism of action and provide a strong rationale for its clinical development. The methodologies outlined in this guide are standard in the field of kinase inhibitor drug discovery and are crucial for characterizing the binding affinity and cellular effects of such targeted therapies. This information is vital for researchers and drug development professionals working on novel treatments for NSCLC and other EGFR-driven cancers.

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